![molecular formula C10H12FO4P B14671743 Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester CAS No. 51638-12-1](/img/structure/B14671743.png)
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester is a chemical compound with the molecular formula C10H12FO4P. It is characterized by the presence of a phosphonic acid group bonded to a [2-(4-fluorophenyl)-2-oxoethyl] moiety, with two methyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, trimethylphosphite can be reacted with methyl iodide to produce dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis–Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to produce the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions to form phosphonic acid derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-.
Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives with different oxidation states.
Substitution: Substitution reactions yield various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The fluorophenyl group can enhance binding affinity and specificity to target proteins.
Comparación Con Compuestos Similares
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester can be compared with other phosphonic acid esters:
Dimethyl methylphosphonate: Lacks the fluorophenyl group, making it less specific in biological applications.
Dimethyl 2-oxoethylphosphonate: Similar structure but without the fluorophenyl group, leading to different chemical and biological properties.
Dimethyl 4-fluorophenylphosphonate: Contains the fluorophenyl group but lacks the 2-oxoethyl moiety, resulting in different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
51638-12-1 |
|---|---|
Fórmula molecular |
C10H12FO4P |
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
BDVORWKKBOPJIB-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC(=O)C1=CC=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




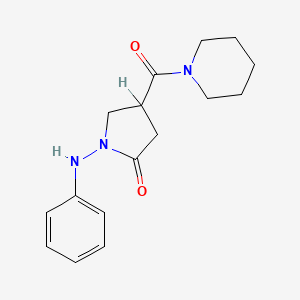


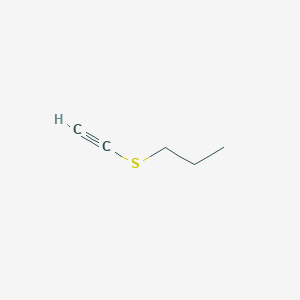
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
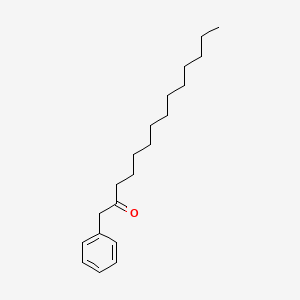
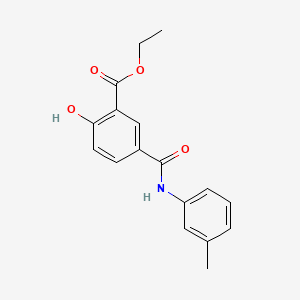
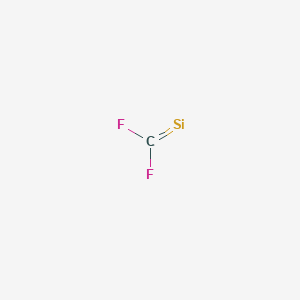
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

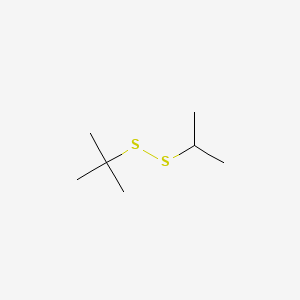
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
